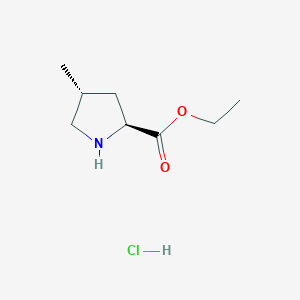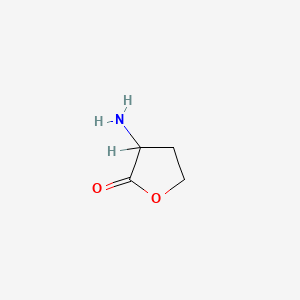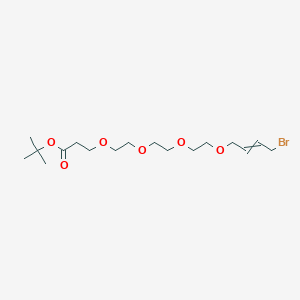
2-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE
Übersicht
Beschreibung
2-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE is a chemical compound with the molecular formula C9H10F3NO . It is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
The synthesis of 2-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE involves selective C-H trifluoromethoxylation of arenes and heteroarenes . The reaction is mediated by silver salts under mild reaction conditions, exhibiting broad substrate scope and wide functional-group compatibility . The method is not only applicable to the gram-scale synthesis of trifluoromethoxylated products but also allows efficient late-stage C-H trifluoromethoxylation of marketed small-molecule drugs, common pharmacophores, and natural products .Molecular Structure Analysis
The molecular structure of 2-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE is represented by the molecular formula C9H10F3NO . The molecular weight of this compound is approximately 205.18.Chemical Reactions Analysis
The chemical reactions involving 2-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE are primarily trifluoromethoxylation reactions . These reactions are described in various studies, focusing on the development of trifluoromethoxylation reagents and methods .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE include its molecular weight, which is approximately 205.18 . More detailed information about its physical and chemical properties such as melting point, boiling point, and density can be found in various chemical databases .Wissenschaftliche Forschungsanwendungen
Proteomics Research
N-ethyl-2-(trifluoromethoxy)aniline: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound, due to its chemical properties, can be used as a specialty reagent in proteomic research to modify proteins or peptides for analytical purposes .
Pharmaceutical Development
The incorporation of the trifluoromethoxy group into pharmaceuticals can significantly alter the biological activity of the compounds. It can increase the stability and lipophilicity of the molecules, making N-ethyl-2-(trifluoromethoxy)aniline a valuable compound in the design and synthesis of new drugs .
Agrochemical Research
In agrochemical research, the trifluoromethoxy group is increasingly important. It is used in the development of pesticides and herbicides due to its ability to improve the activity and durability of these compoundsN-ethyl-2-(trifluoromethoxy)aniline may serve as a precursor or an intermediate in the synthesis of such agrochemicals .
Wirkmechanismus
Safety and Hazards
The safety data sheet for 2-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE indicates that it is a hazardous chemical . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The future directions for the study and application of 2-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE involve the development of new reagents and trifluoromethoxylation strategies . The OCF3 group is becoming increasingly important in pharmaceuticals, agrochemicals, and material sciences . Therefore, the development of methods for the synthesis of trifluoromethoxylated compounds is an area of great interest .
Eigenschaften
IUPAC Name |
N-ethyl-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-2-13-7-5-3-4-6-8(7)14-9(10,11)12/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDGBNRBKFRELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938644 | |
| Record name | N-Ethyl-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-(trifluoromethoxy)aniline | |
CAS RN |
175278-25-8 | |
| Record name | N-Ethyl-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175278-25-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










